

Technical Guide: 1-Bromo-3-fluoropropane (CAS No. 352-91-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-3-fluoropropane

Cat. No.: B1205824

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-fluoropropane is a halogenated alkane that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.^[1] Its bifunctional nature, possessing both a bromine and a fluorine atom, allows for selective chemical modifications, making it an important intermediate for introducing fluorinated propyl moieties into larger molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its likely metabolic pathways.

Chemical and Physical Properties

The fundamental properties of **1-Bromo-3-fluoropropane** are summarized below. This data is essential for its safe handling, application in synthetic chemistry, and for analytical purposes.

General and Physical Properties

Property	Value	Reference(s)
CAS Number	352-91-0	[2][3][4]
Molecular Formula	C ₃ H ₆ BrF	[2][3][4]
Molecular Weight	140.98 g/mol	[2]
Appearance	Colorless liquid	
Boiling Point	101.4 °C	
Density	~1.5 g/cm ³	
Flash Point	~16.4 °C	
Solubility	Insoluble in water; soluble in organic solvents	
Refractive Index	~1.4295	[2]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **1-Bromo-3-fluoropropane**.

Spectrum Type	Key Peaks / Chemical Shifts (δ)	Reference(s)
^1H NMR	Triplet, Quintet, Triplet pattern corresponding to the three methylene groups.	[5] [6]
^{13}C NMR	Three distinct signals for the three carbon atoms.	[5]
Infrared (IR)	Strong absorptions for C-H stretching ($2800\text{-}3000\text{ cm}^{-1}$), and C-Br/C-F stretching in the fingerprint region.	[7] [8] [9]
Mass Spectrometry (MS)	Molecular ion peaks (M^+ , $\text{M}+2$) characteristic of a bromine-containing compound, with major fragments corresponding to the loss of Br, F, and propyl fragments.	[3] [10] [11] [12]

Experimental Protocols

Synthesis of 1-Bromo-3-fluoropropane from 3-Fluoro-1-propanol

This protocol describes the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide (PBr_3), a common and effective method for this transformation.[\[13\]](#)[\[14\]](#)
[\[15\]](#)[\[16\]](#)[\[17\]](#)

3.1.1. Materials and Equipment

- 3-Fluoro-1-propanol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask with a reflux condenser and dropping funnel
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

3.1.2. Procedure

- **Reaction Setup:** In a fume hood, a dry round-bottom flask is charged with 3-fluoro-1-propanol and anhydrous diethyl ether. The flask is cooled in an ice bath.
- **Addition of PBr_3 :** Phosphorus tribromide is added dropwise to the stirred solution from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.
- **Workup:** The reaction mixture is cooled and then slowly poured over ice. The organic layer is separated using a separatory funnel.
- **Washing:** The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.
- **Purification:** The crude product is purified by fractional distillation to yield pure **1-Bromo-3-fluoropropane**.

3.1.3. Safety Precautions

- Phosphorus tribromide is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
- Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualization of Processes

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **1-Bromo-3-fluoropropane**.

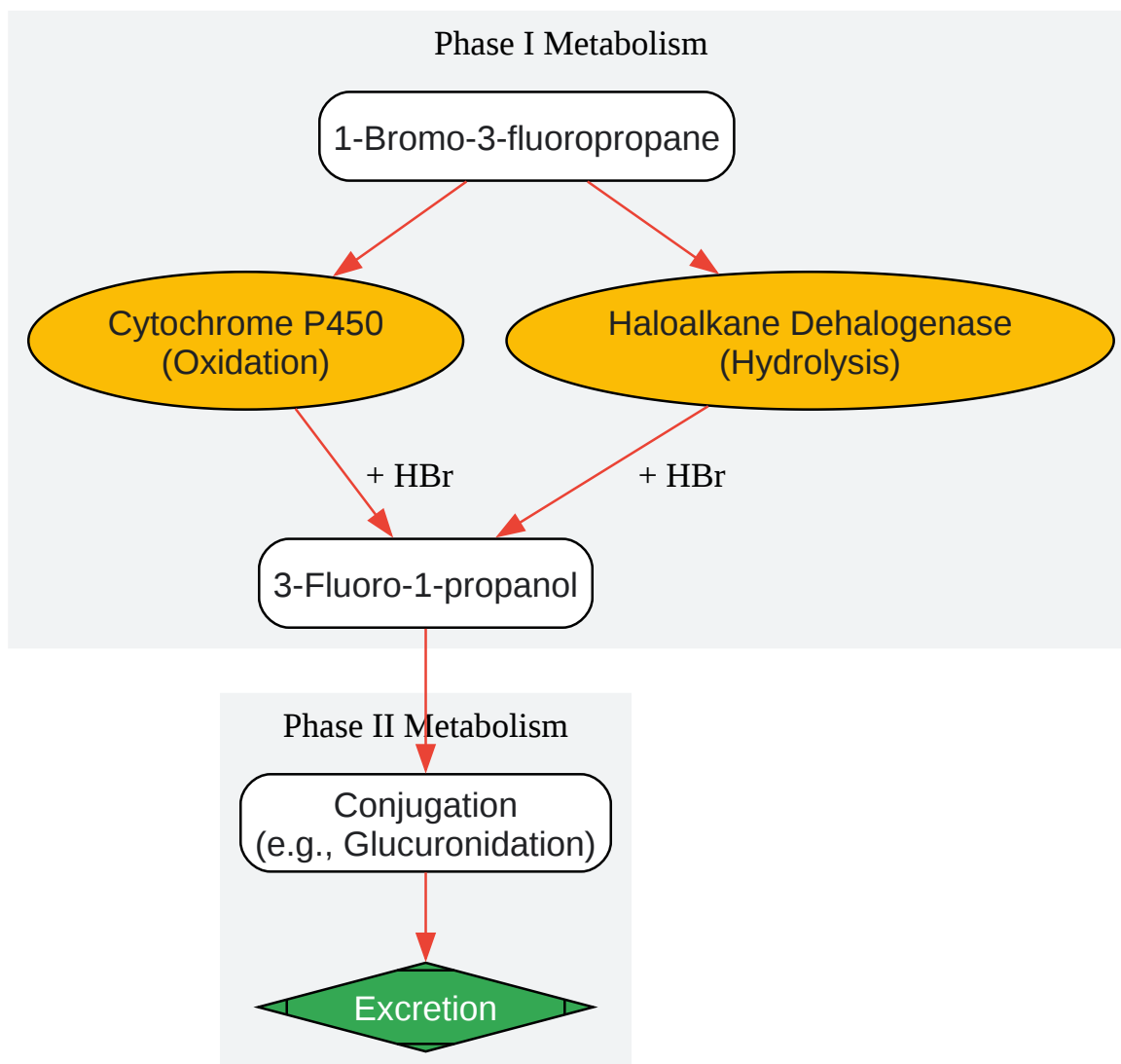


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Synthesis of **1-Bromo-3-fluoropropane** Workflow

Potential Metabolic Pathway

While specific metabolic data for **1-Bromo-3-fluoropropane** is not extensively documented, a probable metabolic pathway can be inferred from the known metabolism of other haloalkanes. This typically involves enzymatic action by cytochrome P450 (CYP) and haloalkane dehalogenases.^{[18][19][20][21][22][23][24][25]}



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Generalized Metabolic Pathway for Haloalkanes

Safety and Handling

1-Bromo-3-fluoropropane is a flammable liquid and should be handled with care.^[2] It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system. It is also noted as being hazardous to the ozone layer.^[2] Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated fume hood.

Applications in Drug Development

The unique reactivity of **1-Bromo-3-fluoropropane** makes it a useful intermediate in the synthesis of more complex molecules.[1] The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the bromine atom provides a reactive handle for further chemical transformations, such as carbon-carbon bond formation or nucleophilic substitution.

Conclusion

1-Bromo-3-fluoropropane is a key chemical intermediate with well-defined properties. Understanding its synthesis, characteristics, and potential metabolic fate is crucial for its effective and safe use in research and development, particularly within the pharmaceutical industry. The information provided in this guide serves as a comprehensive resource for professionals working with this compound.

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- To cite this document: BenchChem. [Technical Guide: 1-Bromo-3-fluoropropane (CAS No. 352-91-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205824#1-bromo-3-fluoropropane-cas-number-and-properties>]

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